molecular formula C10H15Br2N B14805775 4-(Bromomethyl)-N,N,N-trimethylbenzenaminium bromide

4-(Bromomethyl)-N,N,N-trimethylbenzenaminium bromide

Cat. No.: B14805775
M. Wt: 309.04 g/mol
InChI Key: SVBSOBMMVYNRBH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trimethylammonium)benzyl] Bromide typically involves the reaction of benzyl chloride with trimethylamine in the presence of a solvent such as ethanol. The reaction proceeds as follows:

C6H5CH2Cl+(CH3)3NC6H5CH2N+(CH3)3BrC_6H_5CH_2Cl + (CH_3)_3N \rightarrow C_6H_5CH_2N^+(CH_3)_3Br^- C6​H5​CH2​Cl+(CH3​)3​N→C6​H5​CH2​N+(CH3​)3​Br−

The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of [4-(Trimethylammonium)benzyl] Bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of [4-(Trimethylammonium)benzyl] Bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Trimethylammonium)benzyl] Bromide is unique due to its benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other quaternary ammonium compounds may not be as effective .

Properties

Molecular Formula

C10H15Br2N

Molecular Weight

309.04 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C10H15BrN.BrH/c1-12(2,3)10-6-4-9(8-11)5-7-10;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

SVBSOBMMVYNRBH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CBr.[Br-]

Origin of Product

United States

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